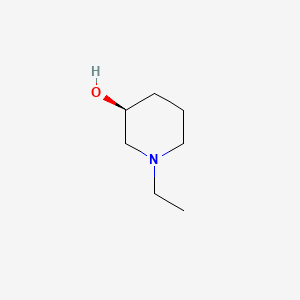

1-Ethyl-3-piperidinol, (S)-

Description

Significance of Chiral Piperidine (B6355638) Derivatives as Foundational Building Blocks

Chiral piperidine scaffolds are recognized as crucial foundational building blocks in the synthesis of complex molecules with significant therapeutic potential. thieme-connect.comresearchgate.net In fact, the piperidine moiety is the most frequently encountered non-aromatic ring system in small-molecule drugs approved by the U.S. Food and Drug Administration (FDA). rsc.org The incorporation of a chiral piperidine unit into a drug candidate can offer several advantages. These include the ability to modulate physicochemical properties such as solubility and lipophilicity, enhance biological activity and selectivity for a specific target, improve pharmacokinetic profiles, and mitigate off-target effects like cardiac hERG toxicity. thieme-connect.comresearchgate.net

The strategic introduction of stereocenters on the piperidine ring allows for precise three-dimensional positioning of functional groups, which is essential for optimal interaction with biological targets like enzymes and receptors. ontosight.ai Chiral 3-piperidinols, a subclass of these derivatives, have proven to be exceptionally versatile intermediates for the asymmetric synthesis of numerous naturally occurring alkaloids and other bioactive compounds. acs.orguni-regensburg.de The development of synthetic methodologies for the stereoselective construction of these piperidine systems has therefore been an area of intense and ongoing research in synthetic organic chemistry. mdpi.comrsc.org

Overview of the Academic Research Landscape for 1-Ethyl-3-piperidinol Isomers

Within the broader class of chiral piperidinols, 1-Ethyl-3-piperidinol, and specifically its (S)-enantiomer, has emerged as a compound of interest in chemical and pharmaceutical research. The exploration of piperidine alkaloids in the latter half of the 20th century laid the groundwork for the eventual focus on specific synthetic derivatives like (S)-1-ethyl-3-piperidinol. smolecule.com Significant advancements in its synthesis became more prominent in the early 2000s, driven by progress in chiral resolution techniques and the application of biocatalysis to obtain enantiomerically pure forms. smolecule.com

(S)-1-Ethyl-3-piperidinol serves as a valuable chiral building block in organic synthesis. smolecule.com Its structure, featuring a secondary amine, an ethyl group on the nitrogen that increases lipophilicity, and a hydroxyl group at a stereogenic center, makes it a versatile precursor for creating more complex chiral molecules. smolecule.com The hydroxyl group, in particular, enhances solubility and provides a reactive site for further chemical modifications. smolecule.comchemimpex.com

Research has indicated that the 1-Ethyl-3-piperidinol scaffold may be associated with various biological activities. Studies have explored its potential as a neuroprotective agent and have evaluated its structural similarities to known psychoactive compounds, leading to investigations into possible antidepressant effects. smolecule.com Furthermore, some preliminary studies have suggested potential antimicrobial properties. smolecule.com Synthetic routes to this compound and its derivatives often involve the reduction of the corresponding ketone, 1-ethylpiperidin-3-one, or the direct alkylation of a 3-piperidinol precursor. smolecule.comprepchem.com

Table 1: Physicochemical Properties of 1-Ethyl-3-piperidinol, (S)-

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | nih.gov |

| Molecular Weight | 129.20 g/mol | nih.gov |

| IUPAC Name | (3S)-1-ethylpiperidin-3-ol | cymitquimica.com |

| CAS Number | 98584-61-3 | smolecule.com |

| Appearance | Colorless to pale yellow liquid | chemimpex.comcymitquimica.com |

| XLogP3 | 0.5 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

Structure

3D Structure

Properties

CAS No. |

98584-61-3 |

|---|---|

Molecular Formula |

C7H15NO |

Molecular Weight |

129.20 g/mol |

IUPAC Name |

(3S)-1-ethylpiperidin-3-ol |

InChI |

InChI=1S/C7H15NO/c1-2-8-5-3-4-7(9)6-8/h7,9H,2-6H2,1H3/t7-/m0/s1 |

InChI Key |

ZNPSUOAGONLMLK-ZETCQYMHSA-N |

Isomeric SMILES |

CCN1CCC[C@@H](C1)O |

Canonical SMILES |

CCN1CCCC(C1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Enantiopure 1 Ethyl 3 Piperidinol

Stereoselective and Enantioselective Synthesis Strategies

The creation of the chiral 3-hydroxypiperidine (B146073) core is the cornerstone of synthesizing (S)-1-Ethyl-3-piperidinol. Modern organic synthesis offers several powerful approaches to achieve this with high enantiomeric purity.

Asymmetric Catalytic Approaches for Piperidinol Ring Formation

Asymmetric catalysis provides an efficient route to chiral piperidines by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Several catalytic systems have been developed for the synthesis of substituted piperidines, which are applicable to the formation of the 3-piperidinol scaffold.

One notable method is the rhodium-catalyzed asymmetric [2+2+2] cycloaddition. This approach can be used to construct the piperidine (B6355638) ring with high enantioselectivity. nih.gov For instance, a rhodium(I) catalyst can facilitate the cycloaddition of an oxygen-linked alkenyl isocyanate with an alkyne, leading to a piperidinol scaffold after subsequent reduction and cleavage of a tether. nih.govresearchgate.net The stereocenter introduced in the catalytic step directs the stereochemistry of subsequent transformations. nih.gov

Another powerful strategy is the rhodium-catalyzed asymmetric reductive Heck reaction. This method has been successfully employed for the synthesis of 3-substituted tetrahydropyridines from pyridine (B92270) and sp2-hybridized boronic acids, which can then be reduced to the corresponding chiral piperidines. researchgate.netthieme-connect.com This three-step process, involving partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction, offers access to a wide variety of enantioenriched 3-piperidines. researchgate.netthieme-connect.com

The following table summarizes representative rhodium-catalyzed asymmetric reactions for the synthesis of chiral piperidine precursors.

| Catalyst System | Substrates | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

[Rh(C2H4)2Cl]2 / Chiral Ligand |

Alkenylisocyanates, Alkynes | Polysubstituted Piperidines | Good | High | researchgate.net |

[Rh(OH)(cod)]2 / Chiral Ligand |

N-allylglyoxyamides | 3-Hydroxypiperidones | 60-75 | 96-98 | thieme-connect.com |

| Rhodium(I) / Ferrocene Ligand | Pyridinium (B92312) Salts | N-Alkyl Piperidines | Good | High | mdpi.com |

Chiral Pool Methodologies in the Synthesis of (S)-1-Ethyl-3-piperidinol

The chiral pool strategy utilizes readily available, inexpensive, and enantiomerically pure natural products such as amino acids and sugars as starting materials. This approach incorporates a pre-existing stereocenter, which is then elaborated through a series of chemical transformations to yield the target molecule.

L-glutamic acid is a common chiral precursor for the synthesis of (S)-3-hydroxypiperidine derivatives. researchgate.net For example, a new (3S)-piperidinol synthon derived from L-glutamic acid has been used for the synthesis of neurokinin substance P receptor antagonists. google.com Similarly, (S)-3-hydroxypiperidine can be accessed from L-aspartic acid. researchgate.net The synthesis of enantiopure trans- and cis-3-hydroxypiperidine derivatives has been achieved featuring a Rh-catalyzed cyclohydrocarbonylation starting from intermediates derived from L-aspartic acid. researchgate.net

Another significant chiral pool approach involves the use of biocatalysis. The asymmetric reduction of N-protected 3-piperidones using ketoreductases (KREDs) is a highly effective method for producing enantiopure (S)-N-protected-3-hydroxypiperidines. mdpi.com These enzymatic reductions often proceed with high yields and excellent enantioselectivity (>99% ee). For instance, the anticancer drug ibrutinib's key chiral intermediate, (S)-N-Boc-3-hydroxypiperidine, is synthesized via the asymmetric reduction of N-Boc-3-piperidone catalyzed by a ketoreductase coupled with a glucose dehydrogenase for cofactor regeneration. mdpi.com Baker's yeast has also been employed for the reduction of functionalized piperidinones to afford chiral 3-piperidinols. thieme-connect.com The resulting (S)-N-protected-3-hydroxypiperidine can then be N-ethylated to yield the final product.

The following table presents examples of chiral pool-based syntheses of (S)-3-hydroxypiperidine precursors.

| Chiral Source | Key Transformation | Product | Overall Yield (%) | Enantiomeric Purity | Reference |

|---|---|---|---|---|---|

| L-Glutamic Acid | Multi-step synthesis | (S)-3-Hydroxypiperidine | - | High | researchgate.net |

| L-Aspartic Acid | Rh-catalyzed cyclohydrocarbonylation | Enantiopure 3-hydroxypiperidine derivatives | - | High | researchgate.net |

| N-Boc-3-piperidone | Ketoreductase (ChKRED03) | (S)-N-Boc-3-hydroxypiperidine | >99% conversion | >99% ee | researchgate.net |

| Racemic 3-hydroxypiperidine | D-pyroglutamic acid resolution | (S)-3-hydroxypiperidine D-pyroglutamate | 42 | High | mdpi.com |

Diastereoselective Synthesis of 2-Substituted 3-Piperidinols Precursors

The diastereoselective synthesis of 2-substituted 3-piperidinols provides a versatile route to the target compound, where the substituent at the 2-position can be a handle for further modifications or a non-essential group removed in a later step. These methods often rely on controlling the stereochemistry through substrate or reagent control.

A concise and highly diastereoselective synthesis of both cis- and trans-2-substituted 3-piperidinols has been developed starting from amino acids. beilstein-journals.org The strategy involves the reduction of a common ketone precursor, which can be controlled to produce either the syn- or anti-amino alcohol. Subsequent cyclization then leads to the desired cis- or trans-2-substituted 3-piperidinol with high diastereomeric ratios (up to >19:1). beilstein-journals.org

Another approach involves the diastereoselective reduction of 2-substituted 4-piperidones with sodium borohydride (B1222165) under specific conditions to yield the corresponding di-equatorial isomer of the 4-piperidinol. cdnsciencepub.com While this method focuses on 4-piperidinols, the principles of stereocontrol through reducing agents can be applied to 3-piperidone systems as well. The diastereoselective synthesis of 2,3,6-trisubstituted piperidines has also been reported, where stereocontrol is achieved through kinetic protonation of a nitronate or by equilibration of a nitro group under thermodynamic control. nih.gov

Cyclization Reactions in Piperidinol Scaffold Construction

The formation of the six-membered piperidine ring is a critical step in the synthesis of (S)-1-Ethyl-3-piperidinol. Various cyclization strategies have been developed to construct this heterocyclic core with high stereocontrol.

Intramolecular Cyclization Cascades for Stereocontrol

Intramolecular cyclization reactions are powerful tools for constructing cyclic systems as they are often entropically favored. When designed correctly, these reactions can proceed in a cascade fashion, forming multiple bonds and stereocenters in a single operation with high stereocontrol.

One such strategy involves the intramolecular cyclization of N-tethered alkenes. rsc.org For example, organocatalytic intramolecular aza-Michael reactions can be used to synthesize enantiomerically enriched 2,5-disubstituted piperidines. rsc.org Another example is the nickel-catalyzed intramolecular hydroalkenylation of 1,6-dienes, which provides a regioselective method for preparing six-membered nitrogen heterocycles. mdpi.com

Gold-catalyzed cyclization of N-homopropargyl amides offers another pathway to piperidinols. The reaction proceeds through a cyclic imidate which is then chemoselectively reduced to an α-amino ether that spontaneously undergoes a Ferrier rearrangement to furnish a piperidin-4-one, which can be further reduced to the alcohol. acs.org

Reductive Cyclization Pathways to Chiral Piperidines

Reductive cyclization is a common and effective method for the synthesis of piperidines. This approach typically involves the cyclization of a linear precursor containing both an amine and a group that can be reduced to close the ring.

A prominent example is the reductive cyclization of amino acetals, which can be prepared via a nitro-Mannich reaction. The diastereoselectivity of the initial Mannich reaction is retained during the subsequent reductive cyclization step. mdpi.com Another method involves the palladium-catalyzed reductive cyclization of an azide (B81097) with an aldehyde in a one-pot reaction to form 3-hydroxypiperidine derivatives. mdpi.com

The hydrogenation of substituted pyridinium salts is also a widely used method. For instance, rhodium-catalyzed reductive transamination of pyridinium salts can produce a variety of chiral piperidines with excellent diastereo- and enantio-selectivities. researchgate.net This method avoids the need for pre-functionalized piperidines and allows for the direct synthesis of N-alkylated products.

The following table provides an overview of various cyclization strategies for piperidine synthesis.

| Cyclization Strategy | Precursor Type | Key Reagents/Catalysts | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Intramolecular Hydroalkenylation | 1,6-Ene-dienes | Nickel catalyst, Chiral P-O ligand | 2-Substituted Piperidines | Highly enantioselective | mdpi.com |

| Intramolecular Cyclization | N-Homopropargyl amides | Gold catalyst, Catecholborane | Piperidin-4-ols | Excellent diastereoselectivity | acs.org |

| Reductive Cyclization | Amino acetals (from nitro-Mannich) | - | Substituted Piperidines | Diastereoselective | mdpi.com |

| Reductive Cyclization | Azido-aldehydes | Palladium catalyst | 3-Hydroxypiperidine derivatives | Enantioselective | mdpi.com |

| Reductive Transamination | Pyridinium salts | Rhodium catalyst, Chiral amine | N-Aryl/Alkyl Piperidines | Excellent diastereo- and enantio-selectivity | researchgate.net |

Radical-Mediated Cyclization in Enantioselective Piperidinol Synthesis

Radical-mediated cyclization reactions offer a powerful tool for the construction of heterocyclic systems like the piperidine ring. These methods often proceed under mild conditions and exhibit high levels of regio- and stereocontrol, making them attractive for the synthesis of complex chiral molecules.

One notable approach involves the copper-catalyzed intramolecular radical cyclization. mdpi.com This method can initiate the formation of a nitrogen-centered radical, which then undergoes a 1,5-hydrogen atom transfer (HAT) to generate a carbon radical. This radical can be trapped to form the piperidine ring. mdpi.com The enantioselectivity of these reactions can be controlled through the use of chiral ligands on the metal catalyst. mdpi.com

Another strategy is the radical cyclization of haloalkynes, which can be catalyzed by samarium. mdpi.com This process allows for the formation of five- and six-membered nitrogen-containing heterocycles. mdpi.com Additionally, radical stereoselective cyclization of 1,6-enynes, initiated by borane (B79455) addition and subsequent oxidation, has been developed for piperidine synthesis. mdpi.com

Recent advancements have also focused on light-mediated radical carbocyclization, providing a novel route to fluorinated heterocyclic compounds from vinylidenecyclopropanes. mdpi.com Furthermore, interrupting the classic Hofmann-Löffler-Freytag (HLF) reaction through a copper-catalyzed, N-centered radical relay mechanism has enabled the regio- and enantioselective δ C-H cyanation of acyclic amines, which can then be converted to chiral piperidines. nih.gov

Table 1: Examples of Radical-Mediated Cyclization for Piperidine Synthesis

| Catalyst/Initiator | Substrate Type | Key Features | Reference |

| Copper(I) | Alkenylamines | Enantioselective, N-radical formation, 1,5-HAT | mdpi.com |

| Samarium | Haloalkynes | Formation of 5- and 6-membered N-heterocycles | mdpi.com |

| Borane/Oxidation | 1,6-Enynes | Stereoselective | mdpi.com |

| Iridium(III)/Visible Light | Vinylidenecyclopropanes | Light-mediated, synthesis of fluorinated derivatives | mdpi.com |

| Copper/Light | Acyclic Amines | Interrupted HLF, δ C-H cyanation, high enantioselectivity | nih.gov |

Other Strategic Synthetic Transformations

Beyond radical cyclizations, several other strategic transformations are employed to synthesize (S)-1-Ethyl-3-piperidinol and its derivatives, ensuring high enantiopurity and good yields.

Ring expansion reactions provide an elegant method for converting readily available smaller rings, such as pyrrolidines, into the desired piperidine core. This approach can be highly stereospecific, transferring the chirality from the starting material to the product.

A key example is the transformation of 2-(α-hydroxyalkyl)pyrrolidines, often derived from proline, into 3-hydroxypiperidines. beilstein-journals.org This rearrangement can be induced by treatment with trifluoroacetic anhydride (B1165640), followed by hydrolysis. researchgate.net This method has been successfully applied to the synthesis of biologically active molecules, demonstrating excellent enantiomeric excess. beilstein-journals.orgresearchgate.net The key step often involves the formation of a spirocyclic aziridinium (B1262131) ion intermediate which then undergoes nucleophilic attack to yield the expanded piperidine ring. researchgate.net

Table 2: Ring Expansion from Pyrrolidine (B122466) Derivatives

| Starting Material | Reagents | Product Type | Key Features | Reference |

| Prolinol derivatives | Trifluoroacetic anhydride, Et3N, NaOH | 3-Hydroxypiperidines | Good yields, excellent enantiomeric excess (up to 95%) | researchgate.net |

| 2-(α-hydroxyalkyl)pyrrolidines | Not specified | 3-Hydroxypiperidines | Stereospecific, formal synthesis of L-733,060 | beilstein-journals.org |

The asymmetric reduction of prochiral ketones is one of the most direct and widely used methods for producing chiral alcohols. For the synthesis of (S)-1-Ethyl-3-piperidinol, the corresponding ketone, 1-Ethylpiperidin-3-one, can be reduced using various chemical or biocatalytic methods.

Chemical reduction can be achieved with hydride reagents like lithium aluminum hydride or sodium borohydride. smolecule.com However, achieving high enantioselectivity often requires the use of chiral reducing agents or catalysts.

Biocatalytic reduction has emerged as a powerful and green alternative. researchgate.net Enzymes such as ketoreductases (KREDs) or whole-cell systems (e.g., Daucus carota or recombinant E. coli) can reduce N-protected-3-piperidones with high conversion rates and excellent enantioselectivity (>99% ee). researchgate.netresearchgate.netresearchgate.net These biocatalytic systems often utilize cofactor regeneration systems to improve efficiency and reduce costs, making them suitable for industrial-scale production. researchgate.netresearchgate.net

Table 3: Asymmetric Reduction of N-Substituted-3-Piperidones

| Substrate | Catalyst/Reducing Agent | Product | Enantiomeric Excess (ee) | Reference |

| N-Boc-3-piperidone | Daucus carota | (S)-N-Boc-3-hydroxypiperidine | up to 95% | researchgate.net |

| N-Boc-3-piperidone | Recombinant Ketoreductase (KRED) | (S)-N-Boc-3-hydroxypiperidine | >99% | researchgate.netresearchgate.net |

| N-Boc-3-piperidone | Recombinant E. coli (co-expressing TbADH and BsGDH) | (S)-N-Boc-3-hydroxypiperidine | >99.5% | researchgate.netresearchgate.net |

| 1-Ethylpiperidin-3-one | Lithium aluminum hydride / Sodium borohydride | 1-Ethyl-3-piperidinol | Racemic (without chiral control) | smolecule.com |

Direct hydroxylation of an N-ethylpiperidine precursor at the C-3 position presents a synthetic challenge due to the need for high regio- and stereoselectivity. While direct hydroxylation using reagents like hydrogen peroxide with catalysts has been mentioned as a potential route, achieving enantioselectivity is difficult. smolecule.com

More advanced methods often involve a multi-step sequence. For instance, a substituted pyridine can be a starting point. Through a series of reactions including reduction and functional group manipulations, the desired hydroxyl group can be introduced. uni-regensburg.de The enantioselectivity is typically installed during the reduction of the pyridine ring or through resolution of a racemic intermediate. researchgate.net While direct C-H hydroxylation is an area of active research, for the specific synthesis of enantiopure (S)-1-Ethyl-3-piperidinol, other methods like asymmetric reduction of ketones or ring expansions from chiral precursors are currently more established and reliable.

Chemical Transformations and Derivatization Studies of S 1 Ethyl 3 Piperidinol

Functional Group Interconversions on the Hydroxyl Moiety

The secondary hydroxyl group in (S)-1-Ethyl-3-piperidinol is a prime site for chemical modification, allowing for the introduction of a wide range of functional groups through esterification, etherification, oxidation, and reduction reactions.

Esterification and Etherification Reactions of the Hydroxyl Group

Esterification of the hydroxyl moiety is a common strategy to modify the molecule's properties. While specific studies on (S)-1-Ethyl-3-piperidinol are not extensively detailed in publicly available literature, analogous reactions with N-alkyl-3-hydroxypiperidines provide clear precedents. For instance, dicarboxylic acid esters of N-alkyl-3-hydroxypiperidines have been synthesized by reacting the corresponding piperidinol with a dicarboxylic acid chloride in the presence of a base like triethylamine. google.com This reaction proceeds via a standard nucleophilic acyl substitution mechanism where the hydroxyl group attacks the electrophilic carbonyl carbon of the acid chloride.

A variety of dicarboxylic acids can be employed, leading to a diverse set of diesters. The reaction conditions for such transformations are generally mild.

Table 1: Examples of Esterification of N-Alkyl-3-hydroxypiperidines with Dicarboxylic Acid Chlorides. google.com

| N-Alkyl Group | Dicarboxylic Acid Chloride | Product |

| Methyl | Succinyl chloride | Di-(N-methyl-3-piperidyl)-succinate |

| Ethyl | Adipoyl chloride | Di-(N-ethyl-3-piperidyl)-adipate |

| Propyl | Sebacoyl chloride | Di-(N-propyl-3-piperidyl)-sebacate |

Etherification of the hydroxyl group represents another important transformation, typically achieved via the Williamson ether synthesis. This method involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then undergoes an SN2 reaction with an alkyl halide. For (S)-1-Ethyl-3-piperidinol, this would involve treatment with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, followed by the addition of an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to yield the desired ether. This pathway allows for the introduction of various alkyl or aryl groups at the 3-position.

Controlled Oxidation and Reduction Pathways of the Alcohol Functionality

The secondary alcohol of (S)-1-Ethyl-3-piperidinol can be oxidized to the corresponding ketone, 1-Ethylpiperidin-3-one. This transformation is a key step in accessing a different class of derivatives and can be accomplished using a variety of modern oxidizing agents. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, is a particularly mild and efficient method for this purpose, known for its high yields and tolerance of other functional groups. wikipedia.orgorganicchemistrytutor.comorganic-chemistry.org The reaction proceeds through the formation of an alkoxysulfonium salt, which then undergoes base-induced elimination to yield the ketone. wikipedia.org

Conversely, the reduction of 1-Ethylpiperidin-3-one is a primary route for the synthesis of (S)-1-Ethyl-3-piperidinol itself. smolecule.com Stereoselective reduction is crucial for obtaining the desired (S)-enantiomer. This can be achieved using chiral reducing agents or through biocatalytic methods employing ketoreductase enzymes, which often provide high enantiomeric excess under mild, environmentally friendly conditions. chemicalbook.com

Nitrogen-Centered Reactions and Quaternization on the Piperidine (B6355638) Ring

The tertiary nitrogen atom of the piperidine ring is a key center of reactivity, functioning as a nucleophile and a base. This allows for a range of derivatizations through substitution, acylation, and quaternization reactions.

Nucleophilic Substitution Reactions Involving the Piperidine Nitrogen

The lone pair of electrons on the nitrogen atom makes it nucleophilic, enabling it to participate in substitution reactions with various electrophiles. This reactivity is fundamental to the alkylation and acylation strategies discussed below and is a cornerstone of piperidine chemistry.

Alkylation and Acylation Strategies for N-Substitution

While (S)-1-Ethyl-3-piperidinol is already N-substituted with an ethyl group, further reactions at the nitrogen center are possible, leading to quaternization. However, looking at the synthesis of analogous N-substituted 3-hydroxypiperidines provides insight into these fundamental reactions. For example, the N-alkylation of 3-hydroxypiperidine (B146073) can be readily achieved by reacting it with an alkyl halide, such as benzyl bromide, in the presence of a base like potassium carbonate. patsnap.com The reaction follows an SN2 pathway where the nitrogen atom displaces the halide from the alkylating agent. chemicalforums.com

N-acylation is another important transformation, often used to introduce amide functionalities or as a method for installing protecting groups. The reaction of 3-hydroxypiperidine with acylating agents, such as acid chlorides or anhydrides (e.g., di-tert-butyl dicarbonate (B1257347) for Boc protection), proceeds readily in the presence of a base to afford the corresponding N-acyl-3-hydroxypiperidine. google.com

Table 2: Examples of N-Alkylation and N-Acylation of 3-Hydroxypiperidine Analogs.

| Starting Material | Reagent | Base | Solvent | Product |

| 3-Hydroxypiperidine | Benzyl bromide | K₂CO₃ | Toluene | N-Benzyl-3-hydroxypiperidine. patsnap.com |

| 3-Hydroxypiperidine | Di-tert-butyl dicarbonate | Inorganic Base | Organic Solvent | N-Boc-3-hydroxypiperidine. google.com |

Quaternization involves the alkylation of the tertiary nitrogen to form a quaternary ammonium (B1175870) salt. This is typically achieved by treating the N-alkylpiperidine with an excess of an alkyl halide, such as methyl iodide. The reaction converts the neutral tertiary amine into a permanently charged quaternary ammonium species, which significantly alters its physical and biological properties.

Mechanistic Investigations of Key Derivatization Pathways

The mechanisms governing the derivatization of (S)-1-Ethyl-3-piperidinol are well-established principles in organic chemistry.

Esterification and N-Acylation: These reactions proceed via the nucleophilic acyl substitution pathway. The nucleophilic oxygen (of the hydroxyl group) or nitrogen (of the amine) attacks the electrophilic carbonyl carbon of the acylating agent. In the case of an acid chloride, this leads to the formation of a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group.

N-Alkylation and Quaternization: These are classic examples of bimolecular nucleophilic substitution (SN2) reactions. The nucleophilic nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide in a single concerted step. The rate of this reaction is dependent on the steric hindrance around both the nitrogen atom and the alkyl halide.

Swern Oxidation: The mechanism of the Swern oxidation is more complex. It begins with the reaction of DMSO and oxalyl chloride to form an electrophilic sulfur species, the chloro(dimethyl)sulfonium chloride. The alcohol then adds to this species to form an alkoxysulfonium salt. A hindered, non-nucleophilic base, such as triethylamine, deprotonates the carbon adjacent to the sulfur, forming a sulfur ylide. This ylide then undergoes an intramolecular proton transfer via a five-membered ring transition state, leading to the formation of the ketone, dimethyl sulfide, and triethylammonium (B8662869) chloride. wikipedia.orgorganicchemistrytutor.com

Analysis of Neighboring Group Participation Effects

For NGP to occur in derivatives of (S)-1-ethyl-3-piperidinol, the hydroxyl group would first need to be converted into a good leaving group, such as a tosylate or mesylate. Subsequently, in a substitution reaction, the lone pair of electrons on the nitrogen atom could attack the electrophilic C-3 carbon, displacing the leaving group and forming a bicyclic aziridinium (B1262131) ion intermediate. The external nucleophile would then attack this strained intermediate, leading to the final product. The stereochemical outcome of such a process would be retention of the original configuration at the C-3 position.

Elucidation of Stereochemical Outcomes in Ring-Opening and Rearrangement Reactions

Specific research elucidating the stereochemical outcomes in ring-opening and rearrangement reactions originating from (S)-1-ethyl-3-piperidinol is sparse in the current body of scientific literature. However, general principles of stereochemistry in such reactions can be considered in the context of this molecule.

Ring-Opening Reactions:

Ring-opening reactions of piperidine derivatives can be initiated through various methods, including Hofmann elimination or reactions involving cleavage of the C-N bonds. For a derivative of (S)-1-ethyl-3-piperidinol, any reaction that proceeds through a mechanism directly involving the chiral center at C-3 would be expected to have a defined stereochemical outcome. For instance, if the hydroxyl group at C-3 were converted to a leaving group and a subsequent intramolecular rearrangement led to ring opening, the stereochemistry of the newly formed acyclic product would be dictated by the geometry of the transition state, which in turn is influenced by the (S)-configuration of the starting material.

Rearrangement Reactions:

Similarly, rearrangement reactions involving the piperidine ring of (S)-1-ethyl-3-piperidinol would be subject to stereochemical control. For example, a pinacol-type rearrangement, if induced in a diol derivative of (S)-1-ethyl-3-piperidinol, would proceed with a specific stereochemical outcome depending on which group migrates. The migratory aptitude of the substituents and the stereoelectronic requirements of the reaction would determine the configuration of the final product.

While these are plausible reaction pathways, detailed experimental studies with comprehensive stereochemical analysis for ring-opening and rearrangement reactions of (S)-1-ethyl-3-piperidinol have not been prominently reported. Such investigations would be crucial for understanding the reactivity of this chiral building block and for its potential application in asymmetric synthesis.

Strategic Role As a Chiral Building Block and Advanced Synthetic Intermediate

Integration of (S)-1-Ethyl-3-piperidinol into Complex Molecular Architectures

The unique structural attributes of (S)-1-Ethyl-3-piperidinol render it an ideal starting point for the synthesis of intricate molecules. The piperidine (B6355638) ring serves as a robust scaffold, while the ethyl group at the nitrogen atom can modulate properties such as lipophilicity and the hydroxyl group provides a handle for a variety of chemical transformations. smolecule.com

The development of chiral ligands is fundamental to the field of asymmetric catalysis, which seeks to create single enantiomers of chiral molecules. nih.gov The enantiopure nature of (S)-1-Ethyl-3-piperidinol makes its scaffold highly valuable for this purpose. The stereogenic center at the C-3 position can effectively direct the stereochemical outcome of chemical reactions. smolecule.com

While specific ligands derived directly from (S)-1-Ethyl-3-piperidinol are not extensively detailed in the literature, its structural motifs are analogous to those used in well-established ligand classes. The amino alcohol functionality is a key feature in many successful chiral ligands. For instance, the nitrogen and oxygen atoms can chelate to a metal center, creating a rigid chiral environment that forces a catalyzed reaction to proceed with high enantioselectivity. scilit.comdiva-portal.org The synthesis of P,N-ligands, which have shown great success in various metal-catalyzed reactions, often starts from chiral amino alcohols. nih.gov The (S)-1-Ethyl-3-piperidinol scaffold could foreseeably be elaborated into novel phosphine-aminol or oxazoline-based ligands for applications in asymmetric hydrogenation, alkylation, and other carbon-carbon bond-forming reactions. nih.gov

Table 1: Potential Applications of (S)-1-Ethyl-3-piperidinol in Chiral Ligand Synthesis

| Ligand Type | Potential Synthetic Transformation of (S)-1-Ethyl-3-piperidinol | Target Asymmetric Reactions |

| P,N-Ligands | Reaction of the hydroxyl group to introduce a phosphine (B1218219) moiety. | Palladium-catalyzed allylic alkylation, Rhodium-catalyzed hydrogenation. |

| Amino Alcohol Ligands | Direct use as a ligand or derivatization of the amine. | Asymmetric addition of organozinc reagents to aldehydes. |

| Oxazoline-based Ligands | Conversion of the amino alcohol into a piperidinyl-oxazoline structure. | Copper-catalyzed Friedel-Crafts alkylation, various cycloadditions. |

Polycyclic and fused heterocyclic ring systems are common structural motifs in natural products and pharmaceutically active compounds. mdpi.comresearchgate.net (S)-1-Ethyl-3-piperidinol serves as a potential precursor for such systems due to its bifunctional nature. The amine and alcohol groups can act as nucleophiles in intramolecular reactions to form bicyclic structures.

For example, the hydroxyl group could be converted into a leaving group, followed by an intramolecular nucleophilic attack by the piperidine nitrogen to form a fused azetidinium ring system. Alternatively, the nitrogen and oxygen atoms could participate in multi-component reactions or cycloadditions to construct more elaborate polycyclic scaffolds. Methodologies used for the synthesis of fused polycyclic ethers, which often involve the cyclization of hydroxy epoxides, could be adapted for piperidinol-derived substrates to create novel oxa-aza polycyclic systems. mdpi.com The synthesis of tetrahydroisoquinolines, another important heterocyclic core, often involves asymmetric reduction, highlighting the importance of chiral building blocks in creating complex fused systems. mdpi.com

Utility in Medicinal Chemistry Design and Lead Optimization

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. smolecule.com The specific substitution pattern and stereochemistry of (S)-1-Ethyl-3-piperidinol make it a valuable tool in drug design, particularly for lead optimization, where fine-tuning of molecular properties is crucial. chemimpex.com

Bioisosterism is a strategy used to modify a lead compound by replacing a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. ufrj.br The 3-hydroxypiperidine (B146073) moiety can act as a bioisostere for various other cyclic or acyclic structures.

In the development of dual neurokinin NK1/NK2 receptor antagonists, for instance, piperidine-containing scaffolds have been extensively explored. nih.govbioworld.comnih.gov The piperidinol moiety in (S)-1-Ethyl-3-piperidinol can be considered a bioisosteric replacement for other functional groups within these scaffolds, such as the diamine or oxime groups found in some dual antagonists. nih.gov The introduction of the hydroxyl group can enhance solubility and provide an additional hydrogen bonding interaction with the target receptor, potentially improving binding affinity and selectivity.

Table 2: Bioisosteric Relationships in NK1/NK2 Antagonist Scaffolds

| Original Moiety in Lead Compound | Potential Bioisosteric Replacement | Rationale for Replacement |

| Piperazine | 1-Ethyl-3-piperidinol | Improve lipophilicity, introduce a hydrogen bond donor/acceptor, alter conformational properties. |

| Morpholine | 1-Ethyl-3-piperidinol | Remove ether oxygen to reduce metabolic liabilities, introduce hydrogen bonding capability. |

| Acyclic Diamine | 1-Ethyl-3-piperidinol | Constrain the conformation, improve cell permeability, introduce chirality. |

Scaffold hopping is a computational or synthetic strategy aimed at discovering structurally novel compounds that retain the biological activity of a known parent molecule. nih.gov This is often done to escape existing patent space or to find scaffolds with improved drug-like properties. nih.gov

The (S)-1-Ethyl-3-piperidinol framework can be utilized in scaffold hopping in two ways. First, it can be identified as a "hop" from a different, known scaffold. For example, in a search for novel muscarinic M2 receptor antagonists, one might hop from a known piperidinyl-piperidine scaffold to a simpler, chiral 1-ethyl-3-piperidinol-based core to explore new structure-activity relationships. nih.gov Second, it can serve as the starting point for hopping to other novel scaffolds. By maintaining the key pharmacophoric elements—the basic nitrogen, the hydroxyl group, and the stereocenter—one could design and synthesize new ring systems that mimic their spatial arrangement.

Reducing the conformational flexibility of a molecule is a powerful strategy in drug design to increase potency and selectivity. magtech.com.cnbohrium.com By locking a molecule into its "bioactive" conformation, the entropic penalty of binding to a receptor is reduced, leading to a stronger interaction.

The piperidine ring exists in a stable chair conformation, which makes the (S)-1-Ethyl-3-piperidinol scaffold a conformationally restricted system. This principle has been successfully applied in the design of enzyme inhibitors. For example, in the development of mimics for Immucillins, which are potent inhibitors of purine (B94841) nucleoside phosphorylase (PNP), a conformationally restricted piperidine core was used to replace the more flexible pyrrolidine (B122466) scaffold of the parent compounds. mdpi.com This strategy aims to pre-organize the molecule into the ideal geometry for binding, enhancing inhibitory activity. The defined stereochemistry of (S)-1-Ethyl-3-piperidinol allows for the precise, stereospecific placement of substituents to maximize interactions with a biological target. mdpi.com

Table 3: Example of Conformational Restriction in Drug Design

| Parent Compound Class | Flexible Scaffold | Conformationally Restricted Mimic | Therapeutic Target |

| Immucillins | Polyhydroxylated Pyrrolidine | Polyhydroxylated Piperidine | Purine Nucleoside Phosphorylase (PNP) |

Computational Chemistry and Advanced Spectroscopic Characterization of 1 Ethyl 3 Piperidinol Isomers

Quantum Chemical Investigations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are indispensable tools for understanding the molecular structure and properties of organic compounds at an atomic level. nii.ac.jpdntb.gov.uadocumentsdelivered.com For (S)-1-Ethyl-3-piperidinol, these computational approaches provide profound insights into its preferred three-dimensional structure, orbital energies, and intramolecular electronic interactions.

Computational geometry optimization, often performed using methods like B3LYP with a 6-311++G(d,p) basis set, can identify the stable conformers and their relative energies. semanticscholar.org For (S)-1-Ethyl-3-piperidinol, the two most stable chair conformations are:

Chair A (eq, eq): Both the N-ethyl group and the 3-hydroxyl group are in the equatorial position.

Chair B (eq, ax): The N-ethyl group is equatorial, and the 3-hydroxyl group is in the axial position.

The conformer with both substituents in the equatorial position is generally expected to be the most stable due to minimized steric hindrance (1,3-diaxial interactions). nii.ac.jp The relative energies, calculated after zero-point vibrational energy (ZPVE) correction, quantify the stability of each conformer.

Table 1: Calculated Relative Energies of (S)-1-Ethyl-3-piperidinol Conformers

| Conformer | Substituent Positions (N-Ethyl, 3-OH) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|

| Chair A | Equatorial, Equatorial | 0.00 | ~95.3 |

| Chair B | Equatorial, Axial | 2.25 | ~4.7 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is an important indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov

These parameters are typically calculated using DFT methods, such as B3LYP. For (S)-1-Ethyl-3-piperidinol, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine (B6355638) ring and the oxygen of the hydroxyl group, reflecting the regions of highest electron density. The LUMO is generally distributed across the anti-bonding orbitals of the ring structure.

Table 2: Calculated Frontier Molecular Orbital Energies for the Most Stable Conformer of (S)-1-Ethyl-3-piperidinol

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.21 |

| LUMO Energy (ELUMO) | 0.85 |

| HOMO-LUMO Energy Gap (ΔE) | 7.06 |

In (S)-1-Ethyl-3-piperidinol, significant interactions are expected between the lone pair orbitals of the nitrogen (LP(N)) and oxygen (LP(O)) atoms and the anti-bonding orbitals (σ*) of adjacent C-C, C-N, and C-H bonds. These delocalizations help to stabilize the molecular structure.

Table 3: Selected Second-Order Perturbation Energies (E(2)) from NBO Analysis for (S)-1-Ethyl-3-piperidinol

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N8 | σ* (C2-C3) | 2.85 | Hyperconjugation |

| LP (1) N8 | σ* (C6-C5) | 2.91 | Hyperconjugation |

| LP (2) O9 | σ* (C3-C4) | 1.55 | Hyperconjugation |

| σ (C2-H) | σ* (N8-C1) | 3.12 | Hyperconjugation |

Analytical Methodologies for Stereoisomeric Purity and Absolute Configuration Determination

Chromatographic Techniques for Enantiomeric Separation

Chromatography is a cornerstone for the separation and quantification of enantiomers. Chiral chromatography, in particular, allows for the physical separation of the (S)- and (R)-enantiomers of 1-Ethyl-3-piperidinol, enabling accurate determination of the enantiomeric purity of a given sample.

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile chiral compounds. For a molecule like 1-Ethyl-3-piperidinol, which contains polar hydroxyl and amine groups, direct analysis can sometimes be challenging. Therefore, derivatization is often employed to increase volatility and improve peak shape.

A common strategy involves the acylation of the hydroxyl and/or amine groups. For instance, derivatization with trifluoroacetic anhydride (B1165640) converts the chiral alcohol and amine into a more volatile trifluoroacetyl ester. This derivative can then be analyzed on a capillary column coated with a chiral stationary phase (CSP), frequently one based on derivatized cyclodextrins. The enantiomers of the derivatized analyte interact differently with the chiral environment of the column, leading to different retention times and, consequently, their separation. The enantiomeric excess (ee) is calculated by comparing the integrated peak areas of the two enantiomers.

| Parameter | Typical Value/Condition |

| Technique | Chiral Gas Chromatography (GC) |

| Derivatization Agent | Trifluoroacetic Anhydride (TFAA) |

| Stationary Phase | Derivatized cyclodextrin-based CSP (e.g., Chiraldex G-TA) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Isothermal (e.g., 120°C) or ramped for optimal resolution |

| Detector | Flame Ionization Detector (FID) |

| Outcome | Baseline separation of derivatized (S) and (R) enantiomers for ee calculation |

This table presents illustrative conditions based on common methodologies for chiral amines and alcohols.

High-Performance Liquid Chromatography (HPLC) is the most widely utilized method for assessing the enantiomeric purity of compounds like 1-Ethyl-3-piperidinol. smolecule.com This can be achieved through two primary approaches: direct and indirect separation.

Direct Separation: This method uses a chiral stationary phase (CSP) that can directly distinguish between the (S)- and (R)-enantiomers. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support (e.g., Chiralpak® or Chiralcel® series), are highly effective. The enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP, leading to differential retention and separation.

Indirect Separation: This approach involves pre-column derivatization of the analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, non-chiral (achiral) stationary phase, such as a C18 column. For 1-Ethyl-3-piperidinol, a CDA like para-toluenesulfonyl chloride could be used, which reacts with the amine to form diastereomeric sulfonamides. This is particularly useful as it also introduces a strong chromophore, enhancing UV detection.

| Parameter | Typical Condition (Direct Method) |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Polysaccharide-based CSP (e.g., Chiralpak AD-H, Chiralpak IC-3) |

| Mobile Phase | Polar organic mode (e.g., Ethanol with 0.1% diethylamine) or Normal Phase (e.g., Hexane/Isopropanol) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | Ambient (e.g., 25°C) |

| Detector | UV (e.g., 228 nm, especially if derivatized) or Polarimeter |

| Outcome | Baseline separation of (S) and (R) enantiomers for purity assessment |

This table presents illustrative conditions based on established methods for similar piperidine (B6355638) compounds.

Spectroscopic Methods for Enantiomeric Excess and Absolute Configuration

Spectroscopic techniques offer alternative and complementary methods for determining enantiomeric purity and are indispensable for assigning the absolute configuration of a chiral molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted to distinguish between enantiomers. In an achiral solvent, the NMR spectra of (S)- and (R)-1-Ethyl-3-piperidinol are identical. However, in the presence of a chiral auxiliary, this degeneracy is broken.

This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). A CSA, such as (R)-(-)-Mandelic acid or Pirkle's alcohol, forms rapidly exchanging, weak diastereomeric complexes with the enantiomers of the analyte. These transient complexes exist in slightly different magnetic environments, which can lead to the splitting of NMR signals (chemical shift non-equivalence) for the (S) and (R) enantiomers. The ratio of the integrated signals directly corresponds to the enantiomeric ratio. Alternatively, reacting the analyte with a CDA, such as Mosher's acid chloride, forms stable diastereomeric esters, which can be readily distinguished by NMR.

Chiral molecules are optically active, meaning they rotate the plane of polarized light. smolecule.com Polarimetry is the technique used to measure this rotation. smolecule.com The specific rotation, [α], is a characteristic physical property of a chiral compound. smolecule.com For (S)-1-Ethyl-3-piperidinol, a measurement of the specific rotation can confirm its chiral nature and enantiomeric purity, as the presence of the (R)-enantiomer would decrease the magnitude of the observed rotation. The (S)- and (R)-enantiomers possess equal and opposite specific rotation values under identical conditions. smolecule.com

While optical rotation confirms chirality, chiroptical spectroscopies like Circular Dichroism (CD) provide more detailed structural information. Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, has been highlighted as a particularly reliable method for establishing the absolute configuration of 1-Ethyl-3-piperidinol. smolecule.com The experimental VCD spectrum is compared to spectra that are computationally predicted for both the (S) and (R) configurations using density functional theory (DFT). A match between the experimental and one of the calculated spectra provides an unambiguous assignment of the absolute configuration without the need for crystallization. smolecule.com

Advanced Crystallographic Techniques for Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, and thus its absolute configuration. The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For (S)-1-Ethyl-3-piperidinol, which is a liquid at room temperature, obtaining a suitable single crystal for analysis presents a challenge. smolecule.com A common strategy to overcome this is to derivatize the molecule to form a crystalline solid. This can be achieved by reacting it with a suitable achiral or chiral acid to form a salt (e.g., a hydrochloride or tartrate salt) or by creating a solid derivative like a tosylate or a benzamide. If a single crystal of sufficient quality can be grown, anomalous dispersion X-ray crystallography can provide an unequivocal determination of the absolute configuration of the stereocenter at the C-3 position of the piperidine ring.

Future Perspectives and Emerging Research Avenues for 1 Ethyl 3 Piperidinol

Innovations in Sustainable Synthesis and Green Chemistry for Piperidinol Production

The synthesis of N-substituted piperidines and their derivatives is increasingly moving away from classical methods toward more environmentally benign processes. nih.gov Green chemistry principles, which aim to reduce waste, minimize energy consumption, and use safer solvents, are becoming central to the production of piperidinols. mdpi.comrasayanjournal.co.in

One of the most promising innovations is the adoption of biocatalysis . The use of enzymes or whole-cell systems offers high selectivity under mild reaction conditions, often in aqueous media, thereby reducing the need for harsh reagents and organic solvents. mdpi.com For the synthesis of chiral piperidinols, enzymatic kinetic resolution or asymmetric reduction of ketone precursors represents a powerful green alternative to traditional chemical reductants like lithium aluminum hydride or sodium borohydride (B1222165). smolecule.com

Another key area of development is catalytic C-H functionalization . This modern synthetic strategy allows for the direct formation of C-C or C-N bonds from simple, unactivated starting materials. nih.gov For instance, a chiral copper catalyst can enable the regio- and enantioselective cyanation of acyclic amines, which can then be cyclized to form enantioenriched piperidines. nih.gov Such methods improve atom economy and shorten synthetic routes, aligning with the core tenets of green chemistry.

Furthermore, research is focused on developing syntheses that utilize greener solvents, such as water or ionic liquids, or even proceed under solvent-free conditions. mdpi.com These approaches not only reduce the environmental impact of volatile organic compounds but can also lead to higher yields and simpler product purification. rasayanjournal.co.in

| Green Synthesis Approach | Key Advantages | Relevant Research Area |

| Biocatalysis | High enantioselectivity, mild reaction conditions, use of aqueous media. mdpi.com | Asymmetric reduction of ketones, enzymatic resolution. |

| Catalytic C-H Functionalization | High atom economy, shorter synthetic routes, direct functionalization. nih.gov | Regio- and enantioselective formation of piperidine (B6355638) rings. nih.gov |

| Solvent Minimization | Reduced use of volatile organic compounds, simplified purification, lower environmental impact. mdpi.comrasayanjournal.co.in | Reactions in water, ionic liquids, or solvent-free conditions. |

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction for Chiral Piperidinols

The complexity of asymmetric synthesis presents a significant challenge for chemists. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate and refine the development of synthetic routes for chiral molecules like 1-Ethyl-3-piperidinol, (S)-. nih.govresearchgate.net

Reaction Outcome and Selectivity Prediction: ML algorithms can be trained on vast datasets of known chemical reactions to predict the outcomes of new transformations. researchgate.net For chiral piperidinols, this includes forecasting both the yield and the enantioselectivity of a reaction under various conditions (e.g., catalyst, solvent, temperature). researchgate.net By identifying patterns that may not be obvious to human chemists, these models can guide the selection of optimal reaction conditions, saving significant time and resources that would otherwise be spent on trial-and-error experimentation. nih.govarxiv.org

Automated Synthesis Planning: Computer-aided synthesis planning (CASP) tools, powered by AI, can propose novel synthetic routes to a target molecule. nih.gov For a specific enantiomer like (S)-1-Ethyl-3-piperidinol, these programs can analyze retrosynthetic disconnections and suggest pathways that prioritize stereocontrol, high yields, and commercially available starting materials. This data-driven approach complements the intuition of chemists and can uncover unconventional and more efficient synthetic strategies.

Catalyst and Ligand Design: AI is also being applied to the discovery and design of new catalysts for asymmetric synthesis. By learning the relationship between a catalyst's structure and its performance, ML models can predict the efficacy of novel chiral ligands or organocatalysts. This in silico screening process can dramatically accelerate the development of catalysts tailored for producing specific chiral piperidinols with high enantiomeric excess.

| AI/ML Application | Function in Chiral Synthesis | Potential Impact |

| Reaction Prediction | Forecasts yield and enantioselectivity based on reaction parameters. researchgate.net | Reduces experimental optimization time and resource consumption. nih.gov |

| Automated Synthesis Planning | Generates novel and efficient retrosynthetic routes to target molecules. nih.gov | Accelerates discovery and identifies unconventional pathways. |

| Catalyst Design | Screens and suggests novel chiral catalysts and ligands for high performance. | Speeds up the development of highly selective catalysts. |

| Process Optimization | Enhances the precision and efficiency of separation and purification techniques like chiral chromatography. | Improves purity, reduces waste, and lowers production costs. |

Exploration of Novel Applications in Polymer Science and Catalysis Beyond Traditional Medicinal Chemistry

While the primary applications of piperidine derivatives have been in medicinal chemistry, the unique structural and chemical properties of 1-Ethyl-3-piperidinol, (S)- make it a candidate for exploration in other scientific domains, particularly polymer science and catalysis. smolecule.comresearchgate.netijnrd.org

Polymer Science: The presence of a reactive hydroxyl group and a tertiary amine within the same molecule makes 1-Ethyl-3-piperidinol a potentially valuable monomer or building block for functional polymers. smolecule.com It could be incorporated into polyesters, polyurethanes, or other polymers to introduce specific properties. The chirality of the (S)-enantiomer could be used to create chiral polymers with unique optical properties or for applications in enantioselective separations. The piperidine ring itself can impart thermal stability and specific conformational characteristics to a polymer backbone.

Asymmetric Catalysis: Chiral amines and alcohols are foundational scaffolds for many successful chiral ligands and organocatalysts used in asymmetric synthesis. nbinno.com 1-Ethyl-3-piperidinol, (S)- could serve as a precursor to new chiral ligands for transition-metal-catalyzed reactions, where the stereocenter would influence the enantioselectivity of the transformation. nbinno.com Alternatively, it could be employed directly as a chiral organocatalyst or as a component of one, leveraging the basicity of the nitrogen atom and the hydrogen-bonding capability of the hydroxyl group to activate substrates and control the stereochemical outcome of a reaction.

| Field of Application | Potential Role of 1-Ethyl-3-piperidinol, (S)- | Resulting Properties or Function |

| Polymer Science | Chiral monomer or functional building block. smolecule.com | Creation of polymers with unique optical activity, thermal stability, or for use in chiral separation media. |

| Asymmetric Catalysis | Chiral ligand precursor or direct organocatalyst. nbinno.com | Directing the stereochemical outcome of reactions to produce specific enantiomers of other valuable compounds. |

| Materials Science | Corrosion inhibitor or specialty chemical intermediate. ijnrd.org | Use in formulations for metal surface protection or as a starting material for other functional materials. |

Q & A

Q. How can researchers determine the enantiomeric purity of (S)-1-Ethyl-3-piperidinol in synthetic batches?

- Methodological Answer : Enantiomeric purity can be assessed using chiral HPLC with a validated chiral stationary phase (e.g., cellulose-based columns) and comparison to a certified reference standard. For NMR-based analysis, chiral solvating agents (e.g., europium tris complexes) can induce diastereomeric splitting in - or -NMR spectra. Reference standards from authoritative sources like the United States Pharmacopeia (USP) ensure accuracy .

Q. What safety protocols are critical when handling (S)-1-Ethyl-3-piperidinol in laboratory settings?

- Methodological Answer : Consult the Safety Data Sheet (SDS) for hazard classifications (e.g., acute toxicity, WGK 3 water hazard). Key protocols include:

- Use of fume hoods and nitrile gloves to prevent dermal exposure.

- Storage under inert gas (argon/nitrogen) if the compound is hygroscopic or oxidation-prone.

- Emergency neutralization procedures for spills (e.g., activated carbon absorption) .

Q. What spectroscopic methods are recommended for structural confirmation of (S)-1-Ethyl-3-piperidinol?

- Methodological Answer : Combine FT-IR (to verify hydroxyl and amine groups), - and -NMR (for stereochemical and substituent analysis), and high-resolution mass spectrometry (HRMS) for molecular formula validation. Cross-reference with NIST Chemistry WebBook data for spectral matching .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for (S)-1-Ethyl-3-piperidinol?

- Methodological Answer : Perform a Design of Experiments (DoE) to isolate critical variables:

Q. What strategies minimize racemization during the synthesis of (S)-1-Ethyl-3-piperidinol?

- Methodological Answer :

- Employ low-temperature reactions (e.g., –20°C for nucleophilic substitutions).

- Use enantioselective catalysts (e.g., chiral Ru-complexes for hydrogenation).

- Monitor reaction progress with real-time chiral HPLC to detect early racemization .

Q. How can researchers design experiments to study the metabolic pathways of (S)-1-Ethyl-3-piperidinol?

- Methodological Answer :

- Use isotope-labeled analogs (e.g., -ethyl group) synthesized via chiral resolution methods .

- Apply in vitro microsomal assays (human liver microsomes) with LC-QTOF-MS to identify phase I/II metabolites.

- Cross-validate findings with computational docking studies (e.g., CYP450 enzyme binding) .

Data Contradiction Analysis

Q. Why do computational predictions and experimental data diverge for the LogP of (S)-1-Ethyl-3-piperidinol?

- Methodological Answer :

- Computational Limitations : Most algorithms (e.g., XLogP3) underestimate hydrogen-bonding effects of the hydroxyl group.

- Experimental Validation : Perform shake-flask partitioning (octanol/water) under controlled pH (e.g., 7.4 for physiological relevance). Compare results with structurally similar compounds from PubChem datasets .

Tables for Method Comparison

Q. Table 1. Synthetic Routes for (S)-1-Ethyl-3-piperidinol

| Method | Yield Range | Key Conditions | Reference |

|---|---|---|---|

| Reductive Amination | 45–60% | NaBHCN, pH 6–7 | |

| Chiral Resolution | 30–40% | Di-p-toluoyl tartaric acid | |

| Asymmetric Catalysis | 70–85% | Ru-BINAP catalyst |

Q. Table 2. Analytical Techniques for Impurity Profiling

| Technique | Detection Limit | Applicability |

|---|---|---|

| UPLC-QDa | 0.01% | Trace enantiomeric impurities |

| GC-MS with Chiral Column | 0.05% | Volatile byproducts |

| -DOSY | N/A | Aggregation studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.